N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
Description
Properties
CAS No. |
918898-34-7 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[1-[butyl(furan-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-7-14(9-11(2)13-15)10-12-6-5-8-16-12/h5-6,8,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
HCXFZNZKBOAZKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CO1)CC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves the reaction of butylamine with furan-2-carbaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired hydroxylamine compound. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and various substituted furan compounds.
Scientific Research Applications
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The furan ring and hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including hydroxamic acids, substituted furan derivatives, and ranitidine-related impurities. Below is a detailed comparison:
Structural Analogues from Hydroxamic Acid Families
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) () exhibit similar hydroxamate or hydroxylamine groups but lack the propan-2-ylidene backbone. Key differences include:
- Substituent Flexibility : The target compound’s butyl-furan-2-ylmethyl group provides greater hydrophobicity compared to the chlorophenyl or simple phenyl groups in analogues .
- Synthetic Routes : While compound 11 is synthesized via condensation of furan-2-carbaldehyde with hydroxylamine, the target compound likely requires multi-step alkylation and Schiff base formation due to its complex substitution pattern .
Furan-Containing Oxadiazole Derivatives
Compounds like (furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl) methanimines () share the furan ring but incorporate oxadiazole moieties instead of hydroxylamine. Notable contrasts include:
- Reactivity : Oxadiazole derivatives are often synthesized via cyclization of hydrazides, whereas the target compound’s hydroxylamine group may participate in redox or metal-chelating reactions .
- Biological Activity : Oxadiazoles are typically explored for antimicrobial or anticancer activity, while hydroxylamine derivatives like the target compound may exhibit antioxidant or enzyme-inhibitory properties .
Ranitidine-Related Impurities
Ranitidine-N-oxide and related compounds (–4, ) feature dimethylamino-furanmethyl groups but differ significantly in backbone structure:
- Functional Groups : Ranitidine-N-oxide includes a nitroethenyl group and sulphanyl linkages, which are absent in the target compound .
- Pharmaceutical Relevance : Ranitidine derivatives are pharmacopeial impurities, whereas the target compound’s applications remain exploratory .
Table 2: Comparison with Ranitidine Derivatives
*Hypothetical formula based on substituents.
Hydroxylamine Derivatives with Heterocyclic Substituents
N-[1-(morpholin-4-yl)propan-2-ylidene]hydroxylamine () and 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () highlight the role of heterocycles:
Key Research Findings and Implications
- Antioxidant Potential: Hydroxamic acids like compound 8 show DPPH radical scavenging activity , suggesting the target compound could be screened for similar properties.
- Stability Challenges : Ranitidine-related impurities degrade under acidic conditions , raising questions about the target compound’s stability in physiological environments.
- Synthetic Scalability : The multi-step synthesis of furan-containing hydroxylamines (e.g., compound 11 ) often requires reflux and acidic catalysts , which may limit large-scale production of the target compound.
Biological Activity
N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound notable for its unique structural features, including a furan ring and a hydroxylamine functional group. These characteristics suggest potential applications in medicinal chemistry and organic synthesis, particularly in the development of biologically active compounds.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C13H19N3O
- Molecular Weight : 235.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing both furan and hydroxylamine functionalities may exhibit various biological activities, including:
- Antioxidant Properties : Hydroxylamines are known to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, with some derivatives exhibiting IC50 values in the micromolar range against various cancer cell lines .
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
The biological activity of this compound is likely mediated through its ability to participate in redox reactions due to the hydroxylamine group. This reactivity may allow it to act as a reducing agent or a nucleophile, facilitating interactions with biological macromolecules such as proteins and nucleic acids.
Anticancer Activity
A study evaluating the anticancer properties of hydroxylamine derivatives found that several compounds demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, derivatives showed IC50 values ranging from 3 µM to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Studies
Research on similar hydroxylamine compounds has indicated their effectiveness as antioxidants. These studies typically measure the reduction of reactive oxygen species (ROS) in vitro, with findings suggesting that such compounds can significantly lower oxidative stress markers in cultured cells .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hydroxylamine | Simple hydroxylamine structure | Strong reducing properties, antioxidant |
| Furan Derivatives | Contain furan rings | Diverse biological activities including anticancer |
| Mannich Bases | Formed via Mannich reaction | Versatile intermediates in organic synthesis |
The unique combination of furan and hydroxylamine functionalities in this compound may provide novel pathways for reactivity and biological activity not found in simpler compounds.
Q & A
Q. Basic
- IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, hydroxylamine O-H stretch at ~3200–3600 cm⁻¹) .
- ¹H/¹³C NMR : Confirm proton environments (e.g., furan protons at δ 6.2–7.4 ppm, butyl chain methylene groups at δ 1.2–1.6 ppm) and carbon backbone .
- Mass spectrometry (ESI or EI) : Verify molecular weight and fragmentation patterns (e.g., loss of hydroxylamine moiety or furan-methyl group) .
- Elemental analysis : Validate purity (>95% recommended for biological assays) .
How can researchers evaluate the anti-tubercular activity of this compound, and what conflicting data might arise?
Q. Advanced
- In vitro assays : Use the Alamar Blue assay against Mycobacterium tuberculosis H37Rv, with MIC values ≤3.1 µg/mL considered promising .
- Conflicting data : Discrepancies may arise between computational predictions (e.g., PASS software Pa scores >0.7) and experimental MIC values due to membrane permeability issues or off-target effects .
- Resolution : Perform efflux pump inhibition assays or modify substituents (e.g., introducing polar groups) to enhance bioavailability .
What computational strategies are effective for predicting target binding interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like enoyl-ACP reductase (InhA). Key residues (e.g., Tyr158, Met103) often form hydrogen bonds or π-alkyl interactions with the furan and butyl groups .
- Dynamics simulations : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability and identify critical conformational changes .
| Docking Parameter | Value | Reference |
|---|---|---|
| Binding affinity (ΔG, kcal/mol) | -8.2 to -9.5 | |
| Hydrogen bonds | 2–3 (Tyr158, Met103) | |
| Hydrophobic interactions | Butyl chain with Leu218 |
How can structural contradictions between synthesized and modeled compounds be addressed?
Q. Advanced
- X-ray crystallography : Resolve discrepancies by comparing experimental crystal structures with docking poses. SHELX programs (e.g., SHELXL) are widely used for refinement .
- SAR analysis : Systematically modify substituents (e.g., replacing the butyl group with cyclopropyl) and correlate changes with activity. For example, bulkier groups may improve InhA binding but reduce solubility .
What methodologies validate the compound’s mechanism of action in enzyme inhibition?
Q. Advanced
- Enzyme kinetics : Measure IC₅₀ values via NADH oxidation assays (InhA inhibition) and compare with positive controls (e.g., isoniazid) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition .
- Resistance studies : Test against InhA mutants (e.g., I21V, S94A) to assess target specificity .
How can researchers optimize molecular stability under physiological conditions?
Q. Advanced
- pH stability assays : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/murine) to identify vulnerable sites (e.g., hydroxylamine oxidation). Introduce fluorinated substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
